molecular formula C12H9NO2 B14372050 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde CAS No. 90163-02-3

3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde

Cat. No.: B14372050
CAS No.: 90163-02-3
M. Wt: 199.20 g/mol
InChI Key: QOKYFTBAWXOUDI-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is a heterocyclic compound that features a fused indole and pyrrole ring system. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde typically involves the intramolecular cyclization of suitable precursors. One common method includes the heating of nitriles with nickel-aluminium alloy in aqueous acetic acid, which yields the corresponding aldehydes . Another approach involves the intramolecular alkylation of indole nitrogen atoms with halides or mesylates, followed by cyclization under oxidative conditions to form the tricyclic amide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it may act as an agonist or antagonist at specific receptors, such as the S1P1 receptor, or inhibit enzymes like PKCβ-protein kinase . These interactions can modulate cellular signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in research and development .

Properties

CAS No.

90163-02-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-oxo-2,3-dihydropyrrolo[1,2-a]indole-4-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(13)15/h1-4,7H,5-6H2

InChI Key

QOKYFTBAWXOUDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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